1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-3-methyl-3-azabicyclo[320]hept-6-ene-2,4-dione is a bicyclic compound with a unique structure that includes bromine atoms and a nitrogen atom
Preparation Methods
The synthesis of 1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new cyclic structures with reagents like dienes or alkynes.
Scientific Research Applications
1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione involves its interaction with molecular targets through its bromine and nitrogen atoms. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures, affecting biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione can be compared with other similar compounds such as:
3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione: This compound shares a similar bicyclic structure but lacks the bromine atoms and nitrogen atom, leading to different reactivity and applications.
Bicyclo[3.2.0]hept-6-ene: This compound has a similar carbon framework but lacks the functional groups present in this compound, resulting in different chemical properties and uses.
The uniqueness of 1,5-Dibromo-3-methyl-3-azabicyclo[32
Properties
CAS No. |
116215-67-9 |
---|---|
Molecular Formula |
C7H5Br2NO2 |
Molecular Weight |
294.93 g/mol |
IUPAC Name |
1,5-dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione |
InChI |
InChI=1S/C7H5Br2NO2/c1-10-4(11)6(8)2-3-7(6,9)5(10)12/h2-3H,1H3 |
InChI Key |
BWKVOZWVMMBXGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(C=CC2(C1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.